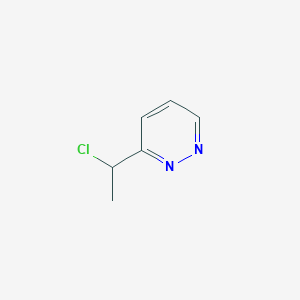

3-(1-Chloroethyl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-Chloroethyl)pyridazine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

3-(1-Chloroethyl)pyridazine has been investigated for its potential as an anticancer agent. The compound's structure allows it to interact with specific molecular targets involved in cell proliferation. Research indicates that it may inhibit key enzymes associated with cancer cell growth, making it a candidate for further development in cancer therapeutics.

Antimicrobial Properties

Studies have shown that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, this compound has been explored for its efficacy against various bacterial strains, demonstrating potential as a new class of antimicrobial agents .

| Study | Activity | Target Organism | Outcome |

|---|---|---|---|

| Khokra et al. (2014) | Antimicrobial | Staphylococcus aureus | Maximum zone of inhibition: 32 mm |

| Khokra et al. (2014) | Antimicrobial | Escherichia coli | Maximum zone of inhibition: 29 mm |

Biological Research Applications

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For example, research indicates that this compound can interfere with enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases .

Drug Development

Given its promising biological activities, this compound is being explored in drug design frameworks aimed at developing new therapeutic agents. Its unique chemical structure allows for modifications that could enhance efficacy and reduce side effects in drug formulations .

Industrial Applications

Corrosion Inhibitors

In industrial settings, this compound has been utilized in the formulation of corrosion inhibitors. Its chemical properties make it suitable for protecting metal surfaces from degradation in various environments, which is crucial for maintaining the integrity of industrial equipment.

Case Study 1: Anticancer Activity Evaluation

A study focused on the synthesis of pyridazine derivatives, including this compound, demonstrated significant cytotoxic effects on cancer cell lines. The research highlighted the compound's ability to induce apoptosis in malignant cells, paving the way for further clinical investigations.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of several pyridazine derivatives, this compound showed superior antimicrobial activity against Gram-positive and Gram-negative bacteria. The results suggested that modifications to the pyridazine ring could enhance its antimicrobial properties.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom in the 1-chloroethyl group undergoes nucleophilic displacement under mild conditions due to the electron-withdrawing pyridazine ring.

Thiolation and Sulfur Incorporation

-

Reaction with thiourea or potassium thioacetate yields 3-(1-thioethyl)pyridazine derivatives (Fig. 1A).

Amination

-

Treatment with ammonia or amines generates 3-(1-aminoethyl)pyridazine analogs.

Table 1 : Nucleophilic substitution outcomes

| Nucleophile | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Thiourea | 3-(1-Thioethyl)pyridazine | Ethanol, reflux | 78 | |

| NH₃ | 3-(1-Aminoethyl)pyridazine | Liquid NH₃, −33°C | 62 |

Elimination and Alkene Formation

Dehydrohalogenation eliminates HCl, forming a vinylpyridazine derivative.

-

Base-induced elimination (e.g., KOtBu/DMF) produces 3-vinylpyridazine (Fig. 2) .

-

Regioselectivity: Favors formation of the trans-alkene due to steric constraints.

-

Radical-Mediated Reactions

The C–Cl bond undergoes homolytic cleavage under radical initiators (e.g., AIBN, UV light):

-

Cross-Coupling : With alkenes or alkynes via atom-transfer radical addition (ATRA) .

-

Polymerization : Initiates radical chain growth for functionalized polymers .

Inverse-Electron-Demand Diels-Alder (IEDDA)

The pyridazine ring participates in IEDDA with electron-deficient dienophiles:

Ring Contraction

Under strong base (e.g., KNH₂), pyridazine undergoes contraction to pyrazole derivatives .

Stability and Reactivity Considerations

-

Hydrolysis : Susceptible to aqueous hydrolysis at elevated temperatures, forming 3-(1-hydroxyethyl)pyridazine .

-

Thermal Decomposition : Degrades above 200°C, releasing HCl and forming tar-like residues .

Comparative Reactivity with Analogues

Table 2 : Reactivity trends in pyridazine derivatives

| Compound | Dipole Moment (D) | pKa | C–Cl BDE (kcal/mol) |

|---|---|---|---|

| 3-(1-Chloroethyl)pyridazine | ~4.2 | 1.2 | 72–75 |

| 3-Chloropyridine | 2.2 | 5.2 | 85–88 |

The lower bond dissociation energy (BDE) of the C–Cl bond in this compound compared to chloropyridines enhances its reactivity in substitution and radical pathways .

Propriétés

Formule moléculaire |

C6H7ClN2 |

|---|---|

Poids moléculaire |

142.58 g/mol |

Nom IUPAC |

3-(1-chloroethyl)pyridazine |

InChI |

InChI=1S/C6H7ClN2/c1-5(7)6-3-2-4-8-9-6/h2-5H,1H3 |

Clé InChI |

YALXXMNDTSBYRX-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=NN=CC=C1)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.